2-Cyclopentyl-2-methylpropan-1-ol

Lipophilicity Drug-likeness Lead optimization

2-Cyclopentyl-2-methylpropan-1-ol (CAS 1423031-72-4) is a primary alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol, featuring a quaternary carbon center that bridges a cyclopentyl ring and a hydroxymethyl group. As catalogued in PubChem (CID 23065036), it possesses one hydrogen bond donor, one hydrogen bond acceptor, two rotatable bonds, and a computed XLogP3 of 2.9, with a topological polar surface area of 20.2 Ų.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 1423031-72-4
Cat. No. B3378405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-2-methylpropan-1-ol
CAS1423031-72-4
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1CCCC1
InChIInChI=1S/C9H18O/c1-9(2,7-10)8-5-3-4-6-8/h8,10H,3-7H2,1-2H3
InChIKeyLETNLMHXIATUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-2-methylpropan-1-ol (CAS 1423031-72-4): A Quaternary Cycloalkyl Alcohol Scaffold for Medicinal Chemistry and Fragment-Based Design


2-Cyclopentyl-2-methylpropan-1-ol (CAS 1423031-72-4) is a primary alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol, featuring a quaternary carbon center that bridges a cyclopentyl ring and a hydroxymethyl group [1]. As catalogued in PubChem (CID 23065036), it possesses one hydrogen bond donor, one hydrogen bond acceptor, two rotatable bonds, and a computed XLogP3 of 2.9, with a topological polar surface area of 20.2 Ų [2]. The compound is listed in the EPA DSSTox database (SID 472153289) [3] and is supplied as a versatile small-molecule scaffold by multiple vendors including Enamine (EN300-119156) and American Elements .

Why 2-Cyclopentyl-2-methylpropan-1-ol Cannot Be Substituted by Cyclohexyl, Acyclic, or Positional Isomer Analogs


Compounds within the cycloalkyl alcohol class exhibit markedly different physicochemical profiles that preclude simple interchange in lead optimization or synthetic route design. The target compound's quaternary carbon center bearing a cyclopentyl ring confers an intermediate lipophilicity (XLogP3 = 2.9) that is strategically positioned between the lower value of neopentyl alcohol (XLogP3 = 1.3) and the higher value of the cyclohexyl analog (XLogP3 = 3.5) [1]. Additionally, positional isomers carrying identical molecular formulae (e.g., 2-cyclopentyl-1,1-dimethylethanol, C9H18O) differ in alcohol classification (primary vs. tertiary) and steric environment at the reactive hydroxyl group, fundamentally altering reactivity in esterification, etherification, and oxidation reactions [2]. Substitution without accounting for these parameters risks undermining membrane permeability, metabolic stability, or synthetic compatibility .

Quantitative Differentiation Evidence for 2-Cyclopentyl-2-methylpropan-1-ol (CAS 1423031-72-4) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 2-Cyclopentyl-2-methylpropan-1-ol Occupies the Intermediate LogP Niche Between Neopentyl and Cyclohexyl Analogs

The computed partition coefficient (XLogP3) of 2-cyclopentyl-2-methylpropan-1-ol is 2.9, derived from PubChem's XLogP3 algorithm [1]. This value lies between neopentyl alcohol (XLogP3 = 1.3) [2] and 2-cyclohexyl-2-methylpropan-1-ol (XLogP3 = 3.5) [3]. The cyclopentyl ring confers a 0.6 log unit decrease relative to the cyclohexyl analog, translating to approximately a 4-fold lower octanol-water partition coefficient. For medicinal chemistry programs targeting oral bioavailability within Lipinski's Rule of Five, XLogP3 of 2.9 places the compound closer to the optimal range (1–3) than the cyclohexyl variant.

Lipophilicity Drug-likeness Lead optimization

Structural Differentiation: Quaternary Carbon Center with Cyclopentyl vs. Cyclohexyl Ring Size Impacts Steric Bulk and Molecular Weight

The target compound (C9H18O, MW = 142.24 g/mol) incorporates a cyclopentyl ring at a quaternary carbon center, whereas the direct cyclohexyl homolog (C10H20O, MW = 156.26 g/mol) contains a larger six-membered ring [1]. The molecular weight difference of 14.02 g/mol reflects one additional methylene unit in the cyclohexyl ring. In fragment-based drug discovery, this 14 Da difference can be significant: it places the cyclopentyl compound closer to the 'rule of three' guideline (MW ≤ 300 for fragments) while the cyclohexyl analog begins to encroach on higher mass space with greater lipophilicity per heavy atom [2]. The quaternary center at the 2-position creates a stereochemically congested environment that is absent in linear analogs .

Scaffold diversity Steric parameters Fragment-based drug design

Alcohol Classification and Reactivity: Primary Alcohol vs. Positional Isomer Tertiary Alcohol

2-Cyclopentyl-2-methylpropan-1-ol is a primary alcohol (hydroxyl group attached to a -CH2- carbon adjacent to a quaternary center). Its positional isomer, 2-cyclopentyl-1,1-dimethylethanol (1-cyclopentyl-2-methylpropan-2-ol, same formula C9H18O), is a tertiary alcohol where the hydroxyl is directly attached to a fully substituted carbon . Primary alcohols are more readily oxidized to aldehydes and carboxylic acids, undergo esterification with less steric hindrance, and participate in nucleophilic substitution reactions that tertiary alcohols cannot access without carbocation rearrangement [1]. This difference in alcohol classification represents a fundamental divergence in downstream synthetic utility that cannot be bridged by simple substitution .

Synthetic utility Alcohol reactivity Functional group interconversion

Synthetic Accessibility: Commercially Available with Batch-Specific Analytical Characterization (NMR, HPLC, GC)

Multiple vendors supply 2-cyclopentyl-2-methylpropan-1-ol with documented purity and analytical characterization. Synblock offers the compound at NLT 98% purity with accompanying MSDS, NMR, HPLC, and LC-MS documentation . Bidepharm supplies the compound at standard 95% purity with batch-specific QC reports including NMR, HPLC, and GC data . In contrast, 2-cyclohexyl-2-methylpropan-1-ol (CAS 62435-08-9) has fewer supplier listings and less standardized analytical documentation [1]. The availability of batch-specific characterization reduces the burden of in-house re-characterization and supports reproducibility in multi-step synthetic campaigns.

Chemical procurement Quality control Reproducibility

Computational Physicochemical Profile: TPSA, Hydrogen Bond Count, and Rotatable Bond Parameters Support Drug-Likeness Assessment

The computed physicochemical parameters of 2-cyclopentyl-2-methylpropan-1-ol—including a topological polar surface area (TPSA) of 20.2 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds [1]—are identical in TPSA and H-bond counts to both the cyclohexyl analog (TPSA = 20.2 Ų) [2] and neopentyl alcohol (TPSA = 20.2 Ų) [3]. However, the cyclopentyl compound's rotatable bond count of 2 equals the cyclohexyl analog but exceeds neopentyl alcohol (1 rotatable bond), indicating marginally greater conformational flexibility than the acyclic comparator. All three compounds fall within typical oral drug-likeness filters, but the cyclopentyl variant uniquely combines cyclic rigidity with a quaternary center that resists metabolic oxidation at the α-position.

Drug-likeness ADME prediction Computational chemistry

Aldehyde Precursor Relationship: Readily Reduced from 2-Cyclopentyl-2-methylpropanal for Integrated Synthetic Routes

2-Cyclopentyl-2-methylpropan-1-ol can be synthesized via reduction of 2-cyclopentyl-2-methylpropanal (CAS 1499937-34-6, C9H16O, MW 140.22 g/mol) using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) [1]. The aldehyde precursor is itself commercially available and listed in the ECHA C&L Inventory (EC No. 874-472-9) [2]. This synthetic relationship enables a modular approach: the aldehyde may be procured for diversification (e.g., reductive amination, Grignard addition, Wittig olefination), while reduction to the target alcohol provides a complementary functional handle for esterification, etherification, or activation as a leaving group. The cyclohexyl analog has a less well-characterized aldehyde precursor supply chain .

Synthetic methodology Building block Reduction

Recommended Application Scenarios for 2-Cyclopentyl-2-methylpropan-1-ol (CAS 1423031-72-4) Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Intermediate Lipophilicity Cyclic Scaffolds

With an XLogP3 of 2.9 and molecular weight of 142.24 g/mol, 2-cyclopentyl-2-methylpropan-1-ol fits within fragment-like physicochemical space [1]. Its intermediate lipophilicity—between acyclic neopentyl alcohol (XLogP3 = 1.3) and the cyclohexyl analog (XLogP3 = 3.5)—positions it as a balanced starting point for fragment libraries targeting CNS or oral drug space where logP in the 2–3 range is desirable [2]. The quaternary carbon center provides a sterically defined growth vector and resists metabolic oxidation, while the primary alcohol enables diverse fragment elaboration strategies [3].

Medicinal Chemistry Lead Optimization: Scaffold Hopping from Cyclohexyl to Cyclopentyl for Fine-Tuning Lipophilicity

In lead optimization campaigns where a cyclohexyl-containing lead exhibits excessive lipophilicity or suboptimal pharmacokinetics, 2-cyclopentyl-2-methylpropan-1-ol offers a scaffold-hopping alternative that reduces logP by approximately 0.6 units without altering hydrogen bond donor/acceptor counts or TPSA [1]. This preserves key pharmacophoric features while potentially improving solubility and reducing non-specific protein binding [2].

Organic Synthesis: Primary Alcohol Building Block with a Neopentyl-Like Quaternary Center for Sterically Demanding Transformations

The compound's primary alcohol adjacent to a fully substituted quaternary carbon enables unique reactivity profiles. Unlike tertiary alcohol positional isomers (e.g., 2-cyclopentyl-1,1-dimethylethanol), the target compound can undergo oxidation to the corresponding aldehyde or carboxylic acid, facilitating further diversification [1]. The quaternary center imposes steric constraints that can direct stereoselectivity in subsequent reactions, while the cyclopentyl ring provides conformational restriction not available in acyclic neopentyl alcohol [2].

Chemical Procurement for Multi-Step Synthesis Campaigns Requiring Validated Analytical Documentation

For research groups scaling from discovery to preclinical synthesis, the availability of 2-cyclopentyl-2-methylpropan-1-ol from multiple vendors with batch-specific NMR, HPLC, GC, and LC-MS documentation (purity levels of 95% to NLT 98%) reduces analytical re-characterization burden [1]. The compound's registration in the EPA DSSTox database (SID 472153289) provides a regulatory-grade chemical identifier for environmental health and safety documentation [2]. This combination of commercial availability and characterization supports reproducible synthetic procedures across multi-gram scales [3].

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